molecular formula C12H13F2N3 B11729134 N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11729134
M. Wt: 237.25 g/mol
InChI Key: RVJPQOWIDZYXHG-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Difluorophenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluorophenyl pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
  • 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-6-16-17(2)12(8)15-7-9-3-10(13)5-11(14)4-9/h3-6,15H,7H2,1-2H3

InChI Key

RVJPQOWIDZYXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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